molecular formula C13H12F2N4O2 B2878789 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1203408-50-7

1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2878789
M. Wt: 294.262
InChI Key: XVBVLVCGDKXMME-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as DFP-10825, is a novel urea derivative that has been developed as a potential anticancer agent.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea have been extensively studied. For example, compounds have been synthesized using various chemical reactions, and their structures were characterized using spectroscopic techniques like NMR, FT-IR, UV-Vis, and SC-XRD. These studies provide insights into the chemical and physical properties of these compounds, including their geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs), indicating potential technological applications due to their significant NLO character (Haroon et al., 2019).

Antimicrobial Activities

Research has also explored the antimicrobial activities of similar compounds. The synthesis of novel heterocyclic compounds containing various moieties and their evaluation as antibacterial agents against a range of bacterial strains demonstrate the potential of these chemicals in developing new antibacterial drugs. The studies highlight the synthesis methodologies and the antibacterial testing results, suggesting that some of these compounds exhibit high antimicrobial activities (Azab et al., 2013).

Antioxidant Activity

Compounds synthesized through reactions involving urea have been evaluated for their antioxidant activities. The synthesis of derivatives and their screening for antioxidant properties reveal that some of these compounds possess significant antioxidant capabilities. These findings suggest potential applications in areas where oxidative stress is a concern, such as in the prevention of diseases related to oxidative damage (George et al., 2010).

Corrosion Inhibition

Another application area is corrosion inhibition, where derivatives of urea have been studied for their effectiveness in protecting metals against corrosion. The compounds were tested in acidic solutions and showed to significantly inhibit corrosion, indicating their potential as corrosion inhibitors in industrial applications. The studies involved weight loss measurements, electrochemical methods, and scanning electron microscopy to evaluate the inhibition performance (Mistry et al., 2011).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O2/c14-9-3-4-11(10(15)8-9)18-13(21)16-6-7-19-12(20)2-1-5-17-19/h1-5,8H,6-7H2,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBVLVCGDKXMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

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